5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione
Overview
Description
(R)-5-[2-(methylthio)ethyl]hydantoin is a D-5-monosubstituted hydantoin in which the substituent is specified as 2-(methylthio)ethyl. It derives from a D-methionine. It is an enantiomer of a (S)-5-[2-(methylthio)ethyl]hydantoin.
Mechanism of Action
Target of Action
This compound is a derivative of hydantoin, which is known to have anticonvulsant properties . .
Mode of Action
For instance, Ethotoin, a hydantoin derivative, is known to exert an antiepileptic effect without causing general central nervous system depression . It is thought to stabilize rather than raise the normal seizure threshold and prevent the spread of seizure activity .
Biochemical Analysis
Cellular Effects
Imidazolidine derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-(2-methylsulfanylethyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-11-3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKRXUMXMKBCLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1C(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884585 | |
Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13253-44-6 | |
Record name | 5-[2-(Methylthio)ethyl]-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13253-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[2-(methylthio)ethyl]imidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism behind the stereospecific conversion of DL-5-(2-Methylthioethyl)hydantoin to L-methionine by certain bacteria?
A1: Research on Pseudomonas sp. strain NS671 reveals a fascinating multi-step enzymatic pathway:
Q2: Does the structure of 5-(2-Methylthioethyl)hydantoin influence its interaction with the bacterial enzymes involved in L-methionine production?
A2: While the provided research primarily focuses on 5-(2-Methylthioethyl)hydantoin, there's evidence suggesting the importance of substrate structure. For instance, research on Bacillus stearothermophilus NS1122A indicated that the purified hydantoinase enzyme showed varying activity towards different D- and L- forms of 5-substituted hydantoins. This implies that the substituent at the 5-position of the hydantoin ring significantly impacts its interaction with the enzyme.
Q3: What are the optimal conditions for L-methionine production from 5-(2-Methylthioethyl)hydantoin using Pseudomonas sp. strain NS671?
A3: The research outlines the successful conversion of DL-5-(2-Methylthioethyl)hydantoin to L-methionine using growing cells of Pseudomonas sp. strain NS671. Notably, under optimized conditions, an impressive yield of 34g of L-methionine per liter was achieved with a 93% molar yield. This high conversion rate underscores the efficiency of this bacterial strain in L-methionine biosynthesis.
Q4: Are there alternative microbial sources for the production of L-methionine from 5-(2-Methylthioethyl)hydantoin?
A4: Yes, apart from Pseudomonas sp. strain NS671, other microbial sources have demonstrated the capability to convert 5-(2-Methylthioethyl)hydantoin to L-methionine. Studies have explored the use of Bacillus stearothermophilus NS1122A , a moderate thermophilic bacterium. This bacterium exhibited optimal activity at higher temperatures (60°–70°C) compared to Pseudomonas sp. strain NS671. Additionally, research has investigated a mutant strain of Arthrobacter species DSM 7330 for its ability to produce L-methionine from DL-5-(2-Methylthioethyl)hydantoin. These findings highlight the diversity of microbial resources available for L-methionine production.
Q5: Does the presence of metal ions affect the enzymatic activity of hydantoinase in L-methionine production?
A5: Yes, metal ions can significantly influence the enzymatic activity of hydantoinase. Studies on Bacillus stearothermophilus NS1122A demonstrated that the addition of Co2+ or Mn2+ stimulated L-methionine production, while Cu2+ and Zn2+ exhibited strong inhibitory effects. Similarly, research on the purified hydantoin racemase from Pseudomonas sp. strain NS671 expressed in Escherichia coli showed that Mn2+ or Co2+ slightly stimulated enzyme activity, while Cu2+ and Zn2+ acted as potent inhibitors. These findings underscore the critical role of metal ions in modulating the activity and efficiency of hydantoinase in L-methionine production.
Q6: Can the enantioselectivity of hydantoinase be altered for improved L-methionine production?
A6: Research has focused on modifying the enantioselectivity of hydantoinase to enhance L-methionine production . This involved using directed evolution techniques to engineer hydantoinase variants with improved activity towards the desired enantiomer of 5-(2-Methylthioethyl)hydantoin. By manipulating the enzyme's stereoselectivity, researchers aim to optimize the conversion process and increase the yield of L-methionine.
Q7: Are there alternative methods for separating and purifying L-methionine besides enzymatic conversion from 5-(2-Methylthioethyl)hydantoin?
A7: Yes, research explores alternative approaches for separating and purifying D,L-methionine, such as the method described in patent . This method involves hydrolyzing 5-(2-methylthioethyl)hydantoin using an alkaline potassium compound. After carbon dioxide introduction and crystallization, the process yields methionine and a potassium bicarbonate solution containing residual methionine. Subsequent purification using techniques like homogeneous and heterogeneous membrane electroosmosis can further enhance methionine purity.
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